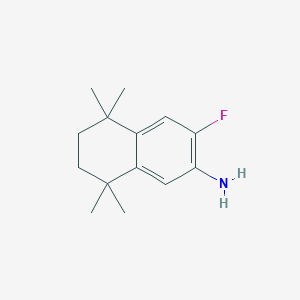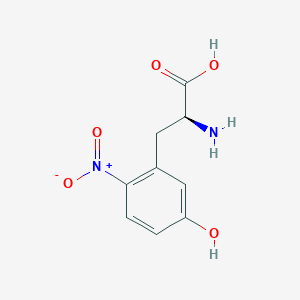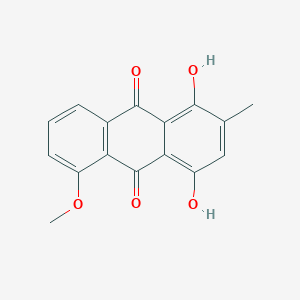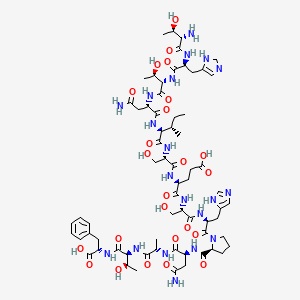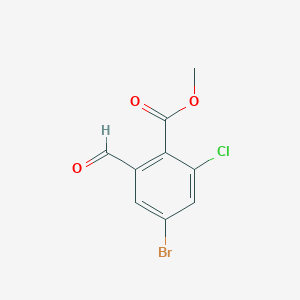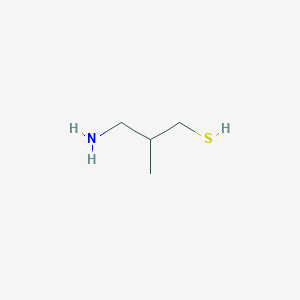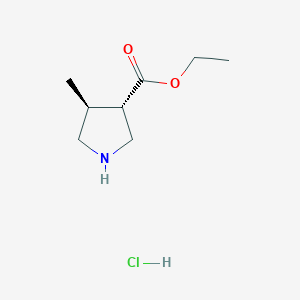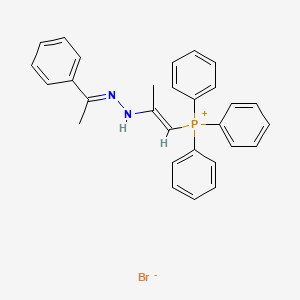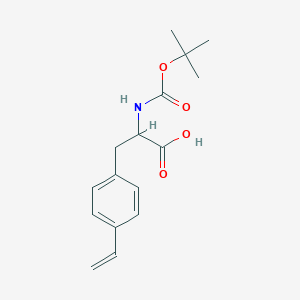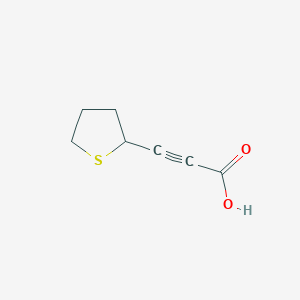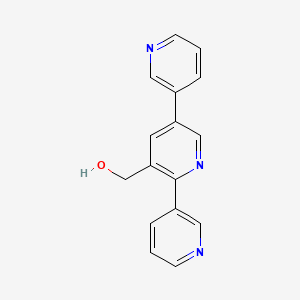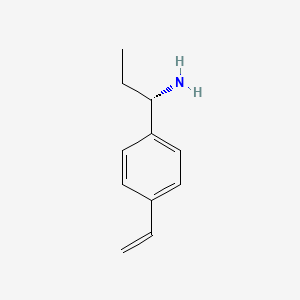![molecular formula C19H26N2O6 B13147711 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (phew, that’s a mouthful!) is a complex organic molecule with the following structural formula
C27H25N3O6
.Brief Introduction: This compound belongs to the class of piperazine derivatives and contains both carboxylic acid and ester functional groups. Its intricate structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a piperazine derivative with appropriate reagents. For example
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve mild temperatures, inert atmospheres, and suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., Grignard reagents), and oxidizing agents (e.g., KMnO₄).
Major Products: Hydrolysis yields the corresponding carboxylic acid, while substitution reactions lead to various derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Investigate its interactions with cellular receptors or enzymes.
Industry: Limited industrial applications, but it could serve as a building block for more complex molecules.
Mécanisme D'action
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of piperazine, phenyl, and ester functionalities sets it apart.
Similar Compounds: While not identical, related compounds include other piperazine derivatives and esters.
Propriétés
Formule moléculaire |
C19H26N2O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-10-11-21(19(4,13-20)15(22)23)17(25)26-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,23) |
Clé InChI |
JSTVNKXBFPIKBK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


